Piperonaldoxime
Description
Contextualizing Piperonaldoxime within the Aldoxime Class
This compound belongs to the aldoxime class of organic compounds. researchgate.net Aldoximes are characterized by the functional group R-CH=NOH, where an aldehyde has been condensed with hydroxylamine (B1172632). researchgate.net They are a subset of oximes and are recognized for their role as intermediates in various chemical transformations. The aldoxime functional group is a key feature that dictates the chemical behavior and potential applications of these molecules. researchgate.net
This compound is specifically an aromatic aldoxime, deriving from piperonal (B3395001) (also known as heliotropin or 3,4-methylenedioxybenzaldehyde). chemsrc.comchemdad.com Its formal chemical name is (NE)-N-(1,3-benzodioxol-5-ylmethylidene)hydroxylamine. nih.gov The presence of the 1,3-benzodioxole (B145889) ring system imparts specific electronic and steric properties to the molecule, influencing its reactivity and interaction with other chemical species.
Historical Perspectives on this compound Research Trajectories
Early mentions of this compound in chemical literature date back to the early 20th century. For instance, a 1904 publication in Gazzetta Chimica Italiana described the use of this compound to identify the formation of acetaldoxime (B92144) as a byproduct in the synthesis of nitrohydroxylaminic acid. rsc.org This early work highlights its utility as a characterization tool for detecting hydroxylamine.
Over the decades, research involving this compound has evolved. While initially used for analytical purposes, its applications have expanded into various areas of synthetic and materials chemistry. The trajectory of its research reflects the broader advancements in organic chemistry, with a growing interest in the development of novel synthetic methodologies and functional materials.
Chemical and Physical Properties of this compound
This compound is a white solid at room temperature. fishersci.comthermofisher.com Its physical and chemical properties are summarized in the interactive table below.
| Property | Value |
| Molecular Formula | C8H7NO3 |
| Molecular Weight | 165.15 g/mol |
| Melting Point | 114 - 116 °C |
| Boiling Point | 279.8 °C at 760 mmHg |
| Density | 1.38 g/cm³ |
| Flash Point | 123 °C |
| Water Solubility | Almost insoluble |
| Appearance | White solid |
This data is compiled from multiple sources. chemsrc.comnih.govfishersci.comthermofisher.comlookchem.com
Synthesis of this compound
The primary method for synthesizing this compound involves the reaction of piperonal with hydroxylamine. chembk.com Specifically, piperonal (1,3-benzodioxole-5-carboxaldehyde) is treated with hydroxylamine hydrochloride. chemdad.com This reaction is a classic condensation reaction between an aldehyde and a hydroxylamine derivative to form an oxime.
Research Applications of this compound
The research applications of this compound are diverse, stemming from the reactivity of the oxime functional group and the electronic nature of the piperonyl moiety.
In Organic Synthesis
In the realm of organic synthesis, this compound serves as a valuable precursor and intermediate. organic-chemistry.org It can be used in the synthesis of other more complex molecules. coppin.edunih.gov For example, it is a raw material for producing 1,3-benzodioxole-5-carboxamide. chemdad.com The field of organic synthesis is continually seeking new methods to construct complex molecular architectures, and compounds like this compound provide a versatile starting point. organic-chemistry.orgcnr.it
In Materials Science
The structural features of this compound also lend themselves to applications in materials science. brown.edu The development of new materials with specific properties is a major focus of this field. journaljmsrr.comopenaccessjournals.com The aromatic and heterocyclic components of this compound can be incorporated into larger polymer or supramolecular structures, potentially influencing their electronic or optical properties. mit.edunrel.gov
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-(1,3-benzodioxol-5-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-9-4-6-1-2-7-8(3-6)12-5-11-7/h1-4,10H,5H2/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAJDWUTRXNYMU-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089-36-3, 20747-41-5 | |
| Record name | Piperonal, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002089363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2089-36-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PIPERONAL, SYN -OXIME | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Advanced Synthetic Methodologies and Chemical Transformations of Piperonaldoxime
Regioselective and Stereoselective Synthetic Approaches
The synthesis of Piperonaldoxime, a derivative of piperonal (B3395001), involves specific methodologies that control the region and spatial orientation of the chemical bonds formed. Given the planar nature of the starting aldehyde and the resulting oxime's potential for syn and anti isomerism, the stereoselectivity of these reactions is a key consideration.
Preparations from Piperonal Precursors and Related Aldehydes
The primary and most direct method for preparing this compound is through the condensation reaction of its parent aldehyde, piperonal (also known as 3,4-methylenedioxybenzaldehyde), with hydroxylamine (B1172632). chemdad.com This is a classic oximation reaction where the oxygen atom of the aldehyde's carbonyl group is replaced by the =N-OH group.
The reaction is typically carried out by treating piperonal with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or sodium carbonate, to liberate the free hydroxylamine. chembk.comcymitquimica.com The base neutralizes the hydrochloric acid formed, driving the reaction to completion. The choice of solvent can vary, with ethanol (B145695) and aqueous ethanol mixtures being common.
The general reaction is as follows: C₈H₆O₃ (Piperonal) + NH₂OH·HCl (Hydroxylamine hydrochloride) + NaOH → C₈H₇NO₃ (this compound) + NaCl + 2H₂O
The resulting this compound is a solid that can be purified by recrystallization. lookchem.com The product exists as a mixture of E (anti) and Z (syn) isomers, with the E isomer generally being the more stable and predominant form.
Table 1: Synthesis of this compound from Piperonal
| Reactants | Base | Solvent | Key Conditions | Product | Ref. |
| Piperonal, Hydroxylamine hydrochloride | Sodium hydroxide | Ethanol/Water | Stirring at room temperature | This compound | chemdad.com |
| Piperonal, Hydroxylamine | Sodium bicarbonate, Ammonium persulfate | Not specified | Reaction with pepper intermediate | This compound | chembk.com |
| Piperonal | Hydroxylamine hydrochloride | Pyridine | Not specified | This compound | chemdad.com |
In Situ Generation Methodologies for this compound
A notable example is the one-pot synthesis of piperonylonitrile (B116396) from piperonal. dss.go.thresearchgate.net In this procedure, piperonal is first reacted with hydroxylamine to form this compound within the reaction vessel. The crude or unisolated oxime is then immediately subjected to dehydration conditions to yield the nitrile. dss.go.th Similarly, nickel-catalyzed reactions to form amides can proceed from the aldehyde by generating the aldoxime in situ with hydroxylamine hydrochloride and a base before the coupling reaction. sci-hub.se This methodology is advantageous for converting aldehydes directly to nitriles or other derivatives in a single, streamlined operation.
Catalytic Conversions and Reaction Pathways
This compound serves as a valuable intermediate for the synthesis of other functional molecules, most prominently piperonylonitrile, through dehydration.
Dehydration Reactions to Piperonylonitrile
The conversion of an aldoxime to a nitrile is a fundamental transformation involving the elimination of a water molecule. Various catalytic systems have been developed to effect this dehydration under different conditions.
R-CH=N-OH → R-C≡N + H₂O
For this compound, this reaction yields piperonylonitrile (3,4-methylenedioxybenzonitrile), an important precursor in the synthesis of pharmaceuticals and other fine chemicals. tandfonline.com
Heterogeneous catalysts are highly favored in industrial applications due to their ease of separation from the reaction mixture and potential for reusability. tandfonline.com Several solid catalysts have proven effective for the dehydration of aldoximes, including this compound.
Tungsten–Tin Mixed Hydroxide : A co-precipitated tungsten–tin (W–Sn) mixed hydroxide acts as an efficient and reusable heterogeneous catalyst for the dehydration of various aldoximes to their corresponding nitriles. capes.gov.brnih.gov This system can also be used for the direct one-pot synthesis of nitriles from aldehydes and hydroxylamine. capes.gov.br
Silica-Supported Heteropolyacids (HPA) : HPAs, such as 12-tungstophosphoric acid (HPW), supported on silica (B1680970) (HPW-SiO₂) are effective, environmentally benign, and reusable catalysts for the liquid-phase dehydration of aldoximes. tandfonline.com These systems operate under mild conditions and provide high yields.
Acid-Treated Clay and Zeolites : Inorganic solids like montmorillonite (B579905) KSF clay and zeolites can catalyze the dehydration, although they may require higher temperatures or longer reaction times. tandfonline.com
Sulfated Silica (H₂SO₄/SiO₂) : A solid support of silica gel treated with sulfuric acid can promote rapid dehydration of aldoximes, particularly when coupled with microwave irradiation, leading to high yields in very short reaction times. tandfonline.com
Table 2: Heterogeneous Catalytic Dehydration of Aldoximes to Nitriles
| Catalyst System | Substrate Example | Conditions | Yield | Key Advantages | Ref. |
| Tungsten–Tin Mixed Hydroxide | Various aldoximes | Toluene, 110 °C | High | Reusable, one-pot synthesis from aldehyde | capes.gov.brnih.gov |
| HPW-SiO₂ | Benzaldehyde oxime | Toluene, reflux | 98% | Reusable, environmentally benign, high rates | tandfonline.com |
| H₂SO₄/SiO₂ | Various aldoximes | Microwave irradiation (30-60s) | 64-91% | Very rapid reaction times | tandfonline.com |
| Montmorillonite KSF | Various aldoximes | Toluene, 100 °C, 13-19 h | Moderate to High | Simple inorganic solid catalyst | tandfonline.com |
The piperonyl group, characterized by the 1,3-benzodioxole (B145889) ring system, is known to be sensitive to strong acidic conditions, which can cause cleavage of the methylenedioxy bridge. Therefore, dehydration methods for this compound must be chosen carefully to preserve this structural motif.
While some acid-based catalysts are effective, milder conditions are often preferred. The use of acetic anhydride (B1165640) (Ac₂O) is a classic method that provides an acidic environment sufficient for dehydration without employing harsh mineral acids. Heating this compound with acetic anhydride has been reported to produce piperonylonitrile. archive.org
Alternative non-acidic or weakly basic methods have also been developed. One such method involves the reaction of this compound in dimethyl sulfoxide (B87167) (Me₂SO) with a base. dss.go.th This system facilitates the conversion to piperonylonitrile in high yield under conditions that are compatible with the acid-sensitive functional group. The use of heterogeneous catalysts, as described previously, also offers an advantage as they can provide acidic sites in a solid matrix, often leading to milder reaction conditions and minimizing degradation of sensitive substrates. tandfonline.com
Oxidative Cycloaddition Reactions
Oxidative cycloaddition reactions of aldoximes, such as this compound, provide an efficient pathway for the construction of heterocyclic frameworks. core.ac.uk These reactions typically involve the in situ generation of a nitrile oxide intermediate, which then undergoes a cycloaddition with a suitable dipolarophile.
Hypervalent Iodine(III) Reagent Mediated Cycloadditions
Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis, offering mild and selective oxidation capabilities. nih.govbeilstein-journals.org In the context of this compound, these reagents facilitate the oxidation of the aldoxime to a nitrile oxide. core.ac.ukresearchgate.net A commonly employed hypervalent iodine(III) reagent for this transformation is (diacetoxyiodo)benzene (B116549) (DIB) or Koser's reagent ([hydroxy(tosyloxy)iodo]benzene). core.ac.ukresearchgate.net The reaction proceeds at room temperature and provides a green chemistry approach to the synthesis of heterocyclic compounds. core.ac.uk
The general mechanism involves the initial reaction of this compound with the hypervalent iodine(III) reagent to form an intermediate that subsequently eliminates a molecule of water and the iodine(I) species to generate the corresponding nitrile oxide. This highly reactive intermediate is then trapped in situ by a dipolarophile.
Formation of Regioselective Isoxazole (B147169) Derivatives
A significant application of the hypervalent iodine(III)-mediated oxidation of this compound is the synthesis of regioselective isoxazole derivatives. core.ac.uk Isoxazoles are five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms, and their derivatives are found in various natural products and pharmaceutical agents. core.ac.uknih.gov The 1,3-dipolar cycloaddition of the in situ generated nitrile oxide from this compound with various unsaturated substrates, such as alkenes and alkynes, leads to the formation of isoxazolines and isoxazoles, respectively. core.ac.ukorganic-chemistry.org
The regioselectivity of the cycloaddition is a crucial aspect, and in many cases, the reaction proceeds with high control, leading to the preferential formation of one regioisomer over the other. nih.govresearchgate.net For instance, the reaction of this compound with enaminones in the presence of [hydroxy(tosyloxy)iodo]benzene (B1195804) results in the regioselective formation of 3,4,5-trisubstituted isoxazoles. researchgate.net The structure of these isoxazole derivatives can be unequivocally confirmed by techniques such as X-ray crystallography. core.ac.uk
Table 1: Synthesis of Isoxazole Derivatives from this compound
| Dipolarophile | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Enaminone | [Hydroxy(tosyloxy)iodo]benzene | 3,4,5-Trisubstituted isoxazole | Moderate to High | researchgate.net |
| Alkyne | (Diacetoxyiodo)benzene | 3,5-Disubstituted isoxazole | Moderate | researchgate.net |
| Alkene | (Diacetoxyiodo)benzene | Isoxazoline | Good | organic-chemistry.org |
1,3-Dipolar Cycloaddition Pathways
The formation of isoxazoles from this compound via a nitrile oxide intermediate is a classic example of a 1,3-dipolar cycloaddition reaction. core.ac.ukwikipedia.org This type of reaction involves the combination of a 1,3-dipole (the nitrile oxide) with a dipolarophile (an alkene or alkyne) to form a five-membered ring. wikipedia.orgijrpc.com The reaction is a concerted process, meaning that the new sigma bonds are formed in a single step, although stepwise mechanisms can also operate in certain cases. chim.it
The frontier molecular orbital (FMO) theory is often used to explain the regioselectivity and reactivity observed in 1,3-dipolar cycloadditions. wikipedia.org The interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa, dictates the outcome of the reaction. chim.it The efficiency and versatility of 1,3-dipolar cycloadditions make them a cornerstone in the synthesis of a wide array of heterocyclic compounds. mdpi.comrsc.org
Amidation and Rearrangement Reactions
Beyond cycloadditions, this compound can undergo amidation and rearrangement reactions to yield valuable amide products. These transformations often involve the conversion of the oxime functionality into a different reactive intermediate.
Catalytic Acylation of this compound with Amines
The direct conversion of aldoximes to amides represents an atom-economical approach to amide bond formation. nih.govmdpi.com Catalytic methods have been developed for the acylation of this compound with amines. core.ac.uk For example, simple nickel salts like NiCl₂·6H₂O can catalyze the coupling of this compound with various amines to produce secondary or tertiary amides. sci-hub.se This reaction can even be performed in a one-pot fashion, starting from the corresponding aldehyde to generate the oxime in situ, which then reacts with the amine. sci-hub.se
The reaction tolerates a range of amines, although sterically hindered secondary amines may result in lower conversions. sci-hub.se Importantly, the use of chiral amines can proceed with the preservation of enantiopurity. sci-hub.se Various catalysts, including zeolites, have also been explored for the chemoselective acylation of amines in the presence of other functional groups. tsijournals.comrsc.orgniscpr.res.in
Table 2: Catalytic Acylation of this compound
| Amine | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylamine (B48309) | NiCl₂·6H₂O | N-Benzylbenzo[d] core.ac.ukunacademy.comdioxole-5-carboxamide | 76 | core.ac.uk |
Beckmann Rearrangement and Related Transformations
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide under acidic conditions. unacademy.comchemistrysteps.comslideshare.net The reaction is named after the German chemist Ernst Otto Beckmann. slideshare.netbyjus.com The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group. chemistrysteps.comchemtube3d.com Subsequent migration of the group anti-periplanar to the leaving group to the nitrogen atom results in the formation of a nitrilium ion intermediate. chemistrysteps.commasterorganicchemistry.com This intermediate is then hydrolyzed to yield the corresponding amide. slideshare.netyoutube.com
In the case of this compound, an aldoxime, the Beckmann rearrangement would typically lead to the formation of a primary amide, piperonal amide. However, the reaction can sometimes be accompanied by fragmentation, especially with aldoximes. unacademy.com The choice of acid catalyst and reaction conditions can influence the outcome of the rearrangement. unacademy.comslideshare.net While the classic Beckmann rearrangement utilizes strong acids like sulfuric acid, other reagents such as phosphorus pentachloride, thionyl chloride, and cyanuric chloride can also promote this transformation. unacademy.comslideshare.net
It is important to note that under certain conditions, hypervalent iodine(III) reagents can also mediate transformations of aldoximes that lead to products other than those from cycloaddition, such as N-acetoxy amides or hydroxamic acids, which can be seen as related to rearrangement pathways. researchgate.net
Formation of Primary, Secondary, and Tertiary Amides
The conversion of aldoximes, including this compound, into amides is a fundamental transformation in organic chemistry. This can be achieved through various catalytic methods, enabling the synthesis of primary, secondary, and tertiary amides.
The Beckmann rearrangement is a classic method for converting ketoximes to amides under acidic conditions. chemistrysteps.comslideshare.netpulsus.com The reaction is initiated by the protonation of the oxime's hydroxyl group, which enhances its leaving group ability. unacademy.com Subsequent migration of the group anti-periplanar to the hydroxyl group results in the formation of a nitrilium ion, which is then hydrolyzed to yield the corresponding amide. chemistrysteps.comunacademy.comchemtube3d.com While traditionally used for ketoximes, the principles of the Beckmann rearrangement are relevant to understanding the reactivity of aldoximes.
More direct catalytic methods for the amidation of aldoximes have been developed. For instance, the nickel-catalyzed coupling of aldoximes with amines provides a route to secondary and tertiary amides. sci-hub.se In a study using various catalysts, NiCl₂·6H₂O proved highly effective for the coupling of butyraldehyde (B50154) oxime with benzylamine. sci-hub.se This methodology was extended to the reaction of this compound with benzylamine, affording N-benzylbenzo Current time information in Bangalore, IN.chinesechemsoc.orgdioxole-5-carboxamide in a 76% yield. core.ac.uk The reaction proceeds by generating the oxime in situ from the corresponding aldehyde, followed by coupling with an amine. sci-hub.se
The scope of this nickel-catalyzed amidation includes a range of amines. For example, this compound reacts with piperonylamine (B131076) to yield the corresponding secondary amide with an 89% conversion. sci-hub.se The reaction tolerates various functional groups and can be performed with both pre-formed oximes and those generated in situ from the aldehyde. sci-hub.se The proposed mechanism involves the formation of a five-membered cyclic intermediate from the coordinated oxime, which can then be intercepted by an amine to produce the secondary or tertiary amide. sci-hub.se
The synthesis of primary amides from aldoximes can also be achieved. While some catalysts like indium nitrate (B79036) or Ru(PPh₃)₄H₂ predominantly lead to primary amides, the nickel-catalyzed system can be tuned to favor secondary and tertiary amide formation. sci-hub.se
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield/Conversion |
| This compound | Benzylamine | NiCl₂·6H₂O | N-Benzylbenzo Current time information in Bangalore, IN.chinesechemsoc.orgdioxole-5-carboxamide | 76% |
| This compound | Piperonylamine | NiCl₂·6H₂O | N-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide | 89% (Conversion) |
| Butyraldehyde oxime | Benzylamine | NiCl₂·6H₂O | N-Benzylbutyramide | High Conversion |
Reduction Pathways of this compound
The reduction of oximes is a valuable method for the synthesis of amines. This compound can be reduced to form piperonylamine, a benzylamine derivative.
Conversion to Benzylamine Derivatives
A common method for the reduction of substituted benzaldoximes to their corresponding benzylamines is through catalytic hydrogenation. rsc.org Platinum-based catalysts, such as platinum(IV) oxide (PtO₂), are effective for this transformation. asianpubs.org The hydrogenation of substituted pyridines to piperidines using PtO₂ highlights the utility of this catalyst in reducing nitrogen-containing heterocyclic compounds, a process analogous to the reduction of the C=N bond in an oxime. asianpubs.org The reduction of nitriles and amides with reagents like LiAlH₄ also serves as a general route to amines. libretexts.org
Specifically for this compound, reduction to 3,4-methylenedioxybenzylamine (piperonylamine) has been reported with a high yield of 92% using sodium amalgam and glacial acetic acid in alcohol. rsc.org This method provides an efficient pathway to this important benzylamine derivative.
| Starting Material | Reducing Agent/Catalyst | Product | Yield |
| This compound | Sodium amalgam/Glacial Acetic Acid | 3,4-Methylenedioxybenzylamine | 92% |
Beta-Elimination Reactions of this compound Derivatives
Derivatives of this compound, particularly its esters, can undergo beta-elimination reactions. This type of reaction involves the removal of two substituents from adjacent atoms, leading to the formation of a double bond. youtube.com In the context of oxime derivatives, this often results in the formation of a nitrile.
Research has shown that both syn- and anti-piperonaldoxime acetates produce a nitrile through a beta-elimination pathway under basic conditions. semanticscholar.org This transformation is a key consideration in the chemistry of this compound derivatives.
Stereochemical Aspects of Beta-Elimination
The stereochemistry of the starting material plays a crucial role in the rate and mechanism of beta-elimination reactions. For E2 reactions, a specific geometric arrangement of the departing groups is required, typically an anti-periplanar conformation. iitk.ac.insaskoer.cachemistrysteps.comtib.eumgscience.ac.in This arrangement, where the hydrogen and the leaving group are on opposite sides of the molecule, allows for optimal orbital overlap in the transition state. iitk.ac.inmgscience.ac.in
In the case of this compound acetate, it has been observed that the trans-beta-elimination from the anti-acetate isomer proceeds faster than the cis-beta-elimination from the syn-acetate isomer. semanticscholar.org This is consistent with the general principles of E2 eliminations, where the anti-periplanar pathway is energetically more favorable as it proceeds through a lower-energy staggered conformation. chemistrysteps.comtib.eu The stereospecificity of beta-elimination is also a critical factor; for instance, in some systems, one diastereomer of the reactant will lead to the (E)-olefin, while the other will form the (Z)-olefin. libretexts.org
Substituent Effects on Reaction Rates and Cleavage Mechanisms
The rate and mechanism of beta-elimination reactions are influenced by various factors, including the nature of the substituents on the substrate. In E2 reactions, an increase in the number of alkyl groups on the carbon bearing the leaving group generally increases the reaction rate. iitk.ac.in This is attributed to the stabilization of the partial double bond character in the transition state. iitk.ac.inlibretexts.org
The nature of the leaving group is also a significant factor. Better leaving groups lead to faster E2 reaction rates. iitk.ac.inmdpi.com The strength of the base is another critical parameter, with strong bases generally favoring the E2 mechanism. iitk.ac.in
In the context of this compound derivatives, the presence of electron-donating groups can influence the reaction. It has been noted that the proximity of an electron-donating group can affect the elimination process. semanticscholar.org For oxime esters, the basicity of the leaving group can determine whether the reaction proceeds via a β-hydride elimination or an E2-like pathway. chinesechemsoc.org A weaker base as the leaving group can result in a higher energy barrier for the E2-like pathway, making it less competitive. chinesechemsoc.org The electronic nature of substituents on the aromatic ring of related oxime esters can also impact the reaction, with both electron-donating and electron-withdrawing groups being tolerated in certain catalytic systems. chinesechemsoc.org
Mechanistic Elucidation and Kinetic Studies
Investigation of Reaction Intermediates
Reaction intermediates are transient species that are formed during a chemical reaction and subsequently react to form the final products. Identifying and characterizing these intermediates is key to understanding the stepwise pathway of a reaction.
One of the most significant aspects of aldoxime chemistry is the generation of nitrile oxides, which are highly reactive 1,3-dipolar species. core.ac.uk The oxidation of aldoximes, including piperonaldoxime, can produce the corresponding nitrile oxide, which readily participates in cycloaddition reactions. core.ac.ukmdpi.com For instance, the oxidation of this compound with reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) or tert-butyl hypoiodite (B1233010) generates 3,4-methylenedioxybenzonitrile oxide. mdpi.comorganic-chemistry.org This intermediate can then react in situ with dipolarophiles, such as alkenes or alkynes, to form heterocyclic structures like isoxazolines and isoxazoles. mdpi.comorganic-chemistry.org
The generation of the nitrile oxide from the oxime is a critical step. Common methods involve the oxidation of the aldoxime, which can be achieved using various reagents, including hypervalent iodine compounds or combinations like Oxone/NaCl. core.ac.ukmdpi.com The proposed mechanism often involves the formation of an intermediate, such as an imidoyl iodide, which then undergoes base-mediated elimination to yield the nitrile oxide. organic-chemistry.org
Furthermore, studies on this compound derivatives, such as syn- and anti-piperonaldoxime acetates, show that they undergo β-elimination under basic conditions to produce the corresponding nitrile (3,4-methylenedioxybenzonitrile). oup.comnih.gov This highlights the propensity of the oxime functional group in the piperonal (B3395001) scaffold to undergo transformations leading to the carbon-nitrogen triple bond of a nitrile or the cumulene structure of a nitrile oxide.
Deoximation, the conversion of an oxime back to its parent carbonyl compound, is a significant transformation in organic synthesis. Mechanistic investigations suggest that these processes can involve cationic intermediates. researchgate.net In acidic conditions or in the presence of a Lewis acid catalyst, the oxime's hydroxyl group can be protonated or coordinated to the catalyst. This enhances its ability to act as a leaving group.
The departure of water or a related species can generate a carbocationic intermediate at the imine carbon. researchgate.net This electrophilic intermediate is then susceptible to nucleophilic attack by water, leading to a hemiaminal-like species that subsequently collapses to release the carbonyl compound (piperonal) and an inorganic nitrogen species. The involvement of such cationic intermediates is supported by kinetic studies and substituent effects in related systems. researchgate.netrsc.org Reactions involving this compound in the presence of strong acid catalysts, such as phosphoryl chloride in the synthesis of isoquinoline (B145761) derivatives, likely proceed through analogous activated intermediates. jst.go.jp
Reaction Kinetics and Rate Determining Steps
Reaction kinetics is the study of chemical reaction rates and the factors that influence them. lkouniv.ac.in The rate of a reaction is often dictated by the slowest step in its mechanism, known as the rate-determining step. lkouniv.ac.in
Electronic factors, such as the inductive and resonance effects of substituents on an aromatic ring, can significantly influence reaction rates by stabilizing or destabilizing reactants, intermediates, or transition states. otgscience.in The piperonyl group (3,4-methylenedioxybenzyl) in this compound contains an electron-donating methylenedioxy group, which can affect the reactivity of the oxime functional group.
This influence is observable in catalytic reactions. For example, in the nickel-catalyzed coupling of various benzaldoximes with amines to form secondary amides, the electronic nature of the substituent on the aromatic ring impacts the reaction efficiency. sci-hub.se A comparison of this compound with other substituted benzaldoximes demonstrates these electronic effects.
| Aldoxime | Substituent | Electronic Effect | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|
| This compound | 3,4-Methylenedioxy | Electron-Donating | 100 | 76 |
| 4-Methoxybenzaldoxime | 4-Methoxy | Strongly Electron-Donating | 36 | - |
| 4-Fluorobenzaldoxime | 4-Fluoro | Inductively Electron-Withdrawing | 100 | 83 |
| 3-Chlorobenzaldoxime | 3-Chloro | Inductively Electron-Withdrawing | 71 | 66 |
Data sourced from a study on the NiCl₂·6H₂O catalyzed coupling of aldoximes with benzylamine (B48309). sci-hub.se The electron-donating piperonyl group leads to high conversion, comparable to the electron-withdrawing fluoro-substituted analog, suggesting a complex interplay of factors in the rate-determining step of this specific catalytic cycle. sci-hub.se
Isotopic Labeling Studies in Mechanistic Investigations
Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. kit.edu By replacing an atom with one of its heavier, stable isotopes (e.g., ¹⁸O for ¹⁶O), chemists can follow the labeled atom into the products, confirming bond-forming and bond-breaking steps. chempep.com
This method was employed to investigate the mechanism of the nickel-catalyzed reaction of this compound with amines. sci-hub.se To distinguish between possible pathways, experiments were conducted using ¹⁸O-labeled this compound. The distribution of the ¹⁸O label in the products ruled out several potential mechanisms, such as the simple hydration of a nitrile intermediate followed by transamidation. sci-hub.se
The study proposed a bimolecular mechanism where a nickel-coordinated nitrile (formed from one oxime molecule) is attacked by the hydroxyl group of a second oxime molecule. sci-hub.se The isotopic labeling results, which showed scrambling of the label, were consistent with this type of pathway. sci-hub.se
| Experiment | Reactants | Key Finding |
|---|---|---|
| 1 | Unlabeled this compound + H₂¹⁸O | No ¹⁸O incorporation into the amide product was observed. |
| 2 | Piperonald[¹⁸O]oxime + H₂O | ¹⁸O was incorporated into the amide product. |
| 3 | Piperonald[¹⁸O]oxime + Unlabeled Butyraldoxime | The ¹⁸O label was found in both the piperonamide and butyramide (B146194) products, supporting a bimolecular mechanism. sci-hub.se |
Autocatalytic Processes in this compound Chemistry
An autocatalytic reaction is one in which a reaction product itself acts as a catalyst for that same or a coupled reaction. boku.ac.atunacademy.com This leads to a characteristic sigmoidal reaction profile where the rate accelerates as the product accumulates. unacademy.com
While explicit studies labeling processes as "autocatalytic" for this compound are scarce, certain proposed mechanisms contain autocatalytic features. The bimolecular mechanism suggested for the metal-catalyzed rearrangement of aldoximes into amides provides a plausible example. sci-hub.se In this pathway, an aldoxime molecule dehydrates to form a coordinated nitrile intermediate. This nitrile, a product of the first stage of the reaction, then serves as a crucial electrophile that is attacked by a second molecule of aldoxime. sci-hub.seboku.ac.at
This process, where a product intermediate (the nitrile) catalyzes the transformation of a reactant molecule (the second oxime), fits the definition of an autocatalytic cycle. boku.ac.at The rate of amide formation would, under this mechanism, be dependent on the concentration of the nitrile intermediate, potentially leading to the accelerating reaction rates characteristic of autocatalysis. sci-hub.seboku.ac.at
Research on Biological Activities and Pharmacological Relevance
Exploration of Agonist Properties
Piperonaldoxime is noted within chemical databases as a compound utilized in drug research, in part for its potential as an agonist. An agonist is a substance that binds to a specific receptor and triggers a response in the cell, mimicking the action of an endogenous ligand.
While this compound itself is cited for this potential, detailed studies identifying its specific receptor targets or characterizing the mechanism of its agonist action are not extensively available in the current body of literature. However, the broader family of compounds structurally related to this compound's precursors have been a fertile ground for agonist discovery. For instance, derivatives featuring a piperidine (B6355638) moiety have been investigated as potent and selective agonists for the prostacyclin (IP) receptor, which is involved in processes like platelet aggregation inhibition. nih.gov Other research has focused on generating piperidine derivatives that exhibit agonist or antagonist activity at sigma (σ) receptors, which are implicated in various cellular functions. nih.gov These examples underscore the pharmacological potential inherent in the structural class to which this compound belongs.
Antibacterial Activity Assessments
This compound is also recognized for its potential as an antibacterial agent. ontosight.ai The assessment of such activity involves standardized laboratory methods designed to determine a compound's ability to inhibit or kill bacteria. Key methodologies include diffusion tests and dilution methods.
One common technique is the agar (B569324) disc-diffusion method, where sterile paper discs saturated with the test compound are placed on an agar plate inoculated with a specific bacterium. researchgate.net The antibacterial efficacy is evaluated by measuring the diameter of the inhibition zone (the clear area around the disc where bacteria cannot grow). researchgate.net
For more quantitative data, broth microdilution assays are frequently employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. researchgate.netnih.gov This is a critical parameter for evaluating the potency of a potential antibacterial compound. In these tests, a series of decreasing concentrations of the compound are prepared in a liquid growth medium in microplate wells, which are then inoculated with the test bacteria. nih.gov
While specific MIC values for this compound are not detailed in the reviewed literature, related compounds have been extensively studied. For example, piperine, an alkaloid from Piper nigrum and a structural relative, has demonstrated significant antibacterial activity against a range of pathogens.
| Microorganism | Type | IC₅₀ (µg/mL) | Activity Level |
|---|---|---|---|
| Salmonella spp. | Gram-negative Bacteria | 45.0 | High |
| Staphylococcus aureus | Gram-positive Bacteria | 59.0 | High |
| Candida albicans | Fungus | 136.0 | Moderate |
| Proteus mirabilis | Gram-negative Bacteria | 359.0 | Weak |
Derivative Design for Pharmacological Applications
This compound and its direct chemical precursor, piperonal (B3395001), are valuable starting materials in medicinal chemistry for the synthesis of novel derivatives with potential therapeutic applications. The 1,3-benzodioxole (B145889) unit, which forms the core of this compound, is recognized as a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. rasayanjournal.co.in
A common strategy in derivative design involves using piperonal in condensation reactions to create intermediate structures like chalcones. ajphs.com These chalcones, which are (2E)-3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one derivatives, serve as versatile scaffolds that can be further modified to produce a wide array of heterocyclic compounds with diverse pharmacological profiles. ajphs.com This synthetic flexibility allows chemists to explore how different chemical modifications to the core structure influence biological activity.
One of the most significant applications of oximes like this compound in derivative design is in the synthesis of isoxazoles. Isoxazoles are five-membered heterocyclic compounds that are present in numerous pharmacologically active molecules, exhibiting activities ranging from anticancer to anti-inflammatory and anxiolytic. ajphs.comnih.gov
The synthesis of isoxazole (B147169) analogues can be achieved by reacting piperonal-derived chalcones with hydroxylamine (B1172632) hydrochloride. ajphs.com This reaction results in the cyclization of the chalcone (B49325) structure to form a 5-(1,3-benzodioxol-5-yl)-3-(substituted-phenyl)-1,2-oxazole derivative. ajphs.com The resulting isoxazole compounds can then be evaluated for various biological activities.
In one such study, a series of isoxazole analogues derived from piperonal were synthesized and subsequently assessed for anxiolytic activity in animal models. ajphs.com The research demonstrated that these novel derivatives exhibited notable pharmacological effects, highlighting the value of using the piperonal/Piperonaldoxime structure as a template for new drug discovery. ajphs.com
| Compound ID | Substituent on Phenyl Ring | Time Spent in Open Arms (seconds) | Number of Entries in Open Arms |
|---|---|---|---|
| Control | - | 35.50 ± 2.17 | 3.83 ± 0.48 |
| 7b | 4-Methoxy | 104.17 ± 2.60 | 10.17 ± 0.48 |
| 7d | 3-Amino | 101.50 ± 2.08 | 9.67 ± 0.42 |
Enzyme Inhibition Studies Methodological Considerations
Enzyme inhibition studies are fundamental in pharmacology for assessing how a compound interacts with and modulates the activity of an enzyme. nih.gov These assays are critical for drug discovery, helping to identify molecules that can selectively block enzymes involved in disease pathways. The methodology for these studies must be rigorous to ensure reliable and reproducible results. nih.gov
The primary goal of an enzyme inhibition assay is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor. nih.gov This is typically monitored by measuring the change in concentration of a substrate or product over time, often using spectroscopic methods like absorption or fluorescence. ajphs.com
Key steps and considerations in the methodology include:
Experimental Design : The protocol begins with careful experimental design, which includes selecting the appropriate catalytic reaction, buffer conditions, pH, and temperature. rasayanjournal.co.innih.gov The concentrations of the enzyme, substrate, and inhibitor must be chosen carefully. rasayanjournal.co.in Typically, substrate concentrations are set around the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of its maximum (Vmax). vulcanchem.com
Controls : Both positive and negative controls are essential to validate the assay. rasayanjournal.co.in A negative control, often a reaction mix without the enzyme or substrate, helps to determine background signal. rasayanjournal.co.in
Data Analysis : The inhibitory effect is commonly quantified by the IC₅₀ value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%. vulcanchem.com To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic parameters are determined by measuring reaction rates at various substrate and inhibitor concentrations. vulcanchem.com This data is often analyzed using models like the Michaelis-Menten equation. rasayanjournal.co.in
Assay Formats : While traditional assays are performed in cuvettes using a spectrophotometer, modern drug screening often utilizes high-throughput formats, such as 96- or 384-well microplates, which allow for the rapid testing of large compound libraries. nih.gov
Ensuring the stability of all reagents and precise control over variables like temperature is crucial, as minor fluctuations can significantly impact measured enzyme activity. nih.gov
Computational Chemistry and Theoretical Studies of Piperonaldoxime
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is crucial for understanding the three-dimensional structure of Piperonaldoxime and its influence on physical and chemical properties. The molecule's key flexible bonds include the C=N double bond, which can exist in syn and anti conformations, and the bond connecting the aromatic ring to the oxime group. capes.gov.brresearchgate.net The relative stability of these conformers is influenced by steric and electronic effects.
Table 1: Representative Parameters for Molecular Dynamics Simulation of this compound
| Parameter | Value/Description | Purpose |
| Force Field | GAFF2 (General Amber Force Field) | Describes the potential energy of the system based on atomic interactions. |
| Solvent Model | TIP3P Water | Explicitly models the solvent environment to simulate aqueous conditions. |
| System Size | ~5000 atoms | A single this compound molecule solvated in a cubic box of water. |
| Temperature | 300 K | Simulates physiological temperature conditions. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space to observe dynamic events. researchgate.net |
| Integration Timestep | 2 fs | The time interval for calculating forces and updating atomic positions. |
This table presents a typical setup for an MD simulation and is for illustrative purposes.
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations are powerful tools for elucidating the mechanisms of chemical reactions at the electronic level. uleth.carsc.org These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. mt.com This information is vital for understanding reaction kinetics and thermodynamics. researchgate.net
For this compound, quantum chemical methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) can be used to study various reactions. researchgate.netwikipedia.org One key reaction is its synthesis via the condensation of piperonal (B3395001) with hydroxylamine (B1172632). Computational studies can determine the favorability of different mechanistic steps. Another important reaction is the dehydration of this compound to form piperonylonitrile (B116396), a common transformation for aldoximes. dss.go.th Quantum calculations can model the transition state of this elimination reaction, providing insight into the required conditions and potential catalysts. mt.com
Table 2: Hypothetical DFT Study of this compound Dehydration
| Computational Method | Basis Set | Calculated Property | Significance |
| B3LYP | 6-311++G(d,p) | Geometry of Reactant (this compound) | Provides the starting structure and its energy. researchgate.net |
| B3LYP | 6-311++G(d,p) | Geometry of Transition State | Identifies the structure at the peak of the energy barrier. |
| B3LYP | 6-311++G(d,p) | Geometry of Products (Piperonylonitrile + H₂O) | Determines the final structure and its energy. |
| B3LYP | 6-311++G(d,p) | Activation Energy (ΔE‡) | Predicts the kinetic feasibility of the reaction. |
| B3LYP | 6-311++G(d,p) | Reaction Energy (ΔE_rxn) | Predicts the thermodynamic favorability (exothermic/endothermic). |
This table illustrates the type of data generated from a quantum chemical study of a reaction pathway. B3LYP is a common DFT functional. uleth.caresearchgate.net
In Silico Screening and Molecular Docking for Biological Interactions
In silico screening and molecular docking are powerful computational techniques used in drug discovery to predict the binding affinity and mode of interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme. nih.govfrontiersin.orgnih.gov These methods allow for the rapid screening of large compound libraries against a target of interest, prioritizing candidates for further experimental testing. smnyct.orgresearchgate.net
Given its structure, which is related to other biologically active natural products like piperine, this compound could be a candidate for such studies. nih.gov Molecular docking simulations would place the this compound molecule into the binding site of a target protein and calculate a "docking score," which estimates the binding affinity. unpad.ac.idnjppp.com The oxime group can act as both a hydrogen bond donor and acceptor, and the benzodioxole ring can participate in hydrophobic and π-stacking interactions. nih.gov These features suggest potential interactions with various enzymes, such as cyclooxygenases (COX) or kinases, which are common targets for anti-inflammatory and anticancer drugs. nih.gov
Table 3: Illustrative Molecular Docking Results for this compound against Selected Targets
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Biological Relevance |
| Cyclooxygenase-2 (COX-2) | 5IKR | -7.8 | Arg120, Tyr355, Ser530 | Anti-inflammatory activity nih.gov |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -6.5 | Lys33, Asp86, Gln131 | Cell cycle regulation, anticancer potential nih.gov |
| Acetylcholinesterase (AChE) | 4EY7 | -8.2 | Trp84, Tyr334, Phe330 | Neurodegenerative disease intervention nih.gov |
| P-glycoprotein (P-gp) | 3G60 | -7.1 | Tyr307, Phe336, Gln946 | Modulation of multidrug resistance nih.gov |
Disclaimer: The docking scores and interacting residues in this table are hypothetical and for illustrative purposes only, demonstrating the type of data generated from molecular docking studies.
Prediction of Reactivity and Selectivity
Computational chemistry offers robust methods for predicting the chemical reactivity and selectivity of molecules. rsc.orgnih.gov By calculating various electronic properties, it is possible to identify the most reactive sites within a molecule and predict how it will behave in different types of reactions. researchgate.net
For this compound, key predictors of reactivity include the distribution of atomic charges, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). researchgate.net
Atomic Charges: Calculations can reveal which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). The oxygen and nitrogen atoms of the oxime group are expected to have negative partial charges, making them nucleophilic sites.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) indicates regions likely to donate electrons in a reaction (nucleophilic attack), while the Lowest Unoccupied Molecular Orbital (LUMO) indicates regions likely to accept electrons (electrophilic attack). For aromatic compounds, the HOMO is often distributed across the ring, suggesting susceptibility to electrophilic aromatic substitution.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. researchgate.net Red regions indicate negative potential (electron-rich), while blue regions show positive potential (electron-poor). This map can predict sites for non-covalent interactions and electrophilic or nucleophilic attack. researchgate.net
These calculations can predict, for example, the regioselectivity of electrophilic substitution on the benzodioxole ring or the relative reactivity of the syn and anti isomers of the oxime. mit.edu
Table 4: Predicted Reactivity Indices for this compound (Illustrative)
| Atomic Site | Calculated Parameter | Predicted Value (Arbitrary Units) | Implication for Reactivity |
| Oxime Oxygen | Mulliken Charge | -0.65 | Nucleophilic site, H-bond acceptor |
| Aromatic Ring (C6) | HOMO Density | High | Site for electrophilic attack |
| Oxime Carbon | LUMO Density | High | Site for nucleophilic attack |
| Oxime Hydrogen | Mulliken Charge | +0.45 | Acidic proton, H-bond donor |
Note: The values presented in this table are for illustrative purposes to represent the output of quantum chemical calculations for reactivity prediction.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H-NMR and ¹³C-NMR Applications
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular framework of piperonaldoxime. The ¹H-NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹³C-NMR spectrum provides complementary information on the carbon skeleton of the molecule. nih.gov For this compound and its derivatives, these techniques are crucial for confirming the presence of the benzodioxole ring, the oxime functional group, and the aromatic protons. researchgate.net The chemical shifts (δ), reported in parts per million (ppm), are characteristic of the specific electronic environment of each nucleus. mdpi.comresearchgate.net
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ) Range (ppm) | Key Structural Correlations |
|---|---|---|
| ¹H | 8.0 - 8.2 | Proton of the C=N-OH group (oxime proton) |
| ¹H | 6.8 - 7.5 | Aromatic protons on the piperonal (B3395001) ring |
| ¹H | 5.9 - 6.1 | Methylene protons (-O-CH₂-O-) of the benzodioxole ring |
| ¹³C | 145 - 150 | Carbon atom of the C=N-OH group |
| ¹³C | 100 - 150 | Aromatic and benzodioxole ring carbons |
| ¹³C | 101 - 103 | Methylene carbon (-O-CH₂-O-) of the benzodioxole ring |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound. labmanager.com
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, often to several decimal places. bioanalysis-zone.comuni-rostock.de This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass but different atomic compositions. bioanalysis-zone.comchromatographyonline.com For this compound (C₈H₇NO₃), HR-MS can confirm its molecular formula by providing a measured mass that closely matches the calculated exact mass of 165.0426 g/mol . nih.govnih.gov This technique is critical for differentiating this compound from other isobaric compounds.
Table 2: Mass Spectrometry Data for this compound
| Technique | Parameter | Value | Source |
|---|---|---|---|
| GC-MS | m/z Top Peak | 165 | nih.gov |
| GC-MS | m/z 2nd Highest | 122 | nih.gov |
| GC-MS | m/z 3rd Highest | 121 | nih.gov |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. triprinceton.orgnih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.govrp-photonics.com
For this compound, these techniques can identify characteristic vibrations of the O-H group in the oxime, the C=N bond, the aromatic ring C-H and C=C bonds, and the C-O-C stretches of the methylenedioxy bridge. spectrabase.comspectroscopyonline.com The presence and position of these vibrational bands in the spectra serve as a molecular fingerprint, confirming the structure of this compound. core.ac.ukcdnsciencepub.com
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| O-H (oxime) | Stretching | 3400 - 3100 (broad) | IR |
| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |
| C=N (oxime) | Stretching | 1680 - 1620 | IR, Raman |
| Aromatic C=C | Stretching | 1600 - 1450 | IR, Raman |
| C-O-C (ether) | Asymmetric Stretching | 1270 - 1200 | IR |
Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can construct a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. sci-hub.se While a crystal structure for this compound itself may not be widely reported, this technique has been successfully applied to determine the structures of its derivatives, such as isoxazoles formed through cycloaddition reactions. core.ac.uk These studies provide invaluable, unambiguous proof of the molecular connectivity and stereochemistry. nih.gov
Emerging Spectroscopic Methods in this compound Research
The field of analytical chemistry is continuously evolving, with new and improved spectroscopic methods emerging. For oxime research in general, techniques such as photoredox catalysis coupled with spectroscopic analysis are gaining prominence for studying radical generation from oxime derivatives. mdpi.com Additionally, advanced hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), are routinely used for the separation and identification of oximes and their reaction products in complex mixtures. researchgate.net The development of computational methods in conjunction with high-resolution mass spectrometry imaging is also accelerating the chemical and spatial characterization of molecules in biological samples. illinois.edu While specific applications to this compound may still be developing, these emerging methods hold promise for future, more in-depth investigations into its properties and reactivity. google.comnumberanalytics.com
Surface-Enhanced Raman Spectroscopy (SERS)
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that provides significantly enhanced Raman scattering signals from molecules adsorbed onto roughened metal surfaces, such as gold or silver nanoparticles. clinmedjournals.orgwikipedia.org The enhancement factor can be as high as 10¹⁰ to 10¹¹, enabling the detection of even single molecules. wikipedia.org This high sensitivity makes SERS an ideal candidate for the trace-level detection and characterization of this compound. americanpharmaceuticalreview.com
In a hypothetical SERS analysis of this compound, the molecule would be adsorbed onto a plasmonic substrate. The resulting spectrum would exhibit enhanced intensity for various vibrational modes of the molecule. The interaction between this compound and the metal surface can also lead to shifts in the Raman bands and changes in selection rules compared to a standard Raman spectrum. wikipedia.org
Key vibrational modes of this compound expected to show significant enhancement in a SERS spectrum include the C=N stretching of the oxime group, the aromatic C=C stretching, and the vibrations associated with the methylenedioxy bridge. researchgate.net The orientation of the molecule on the nanoparticle surface would influence the relative enhancement of these peaks. For example, if this compound adsorbs onto the surface via the oxime's oxygen or nitrogen atom, the vibrational modes of the oxime group and the adjacent aromatic ring would likely experience the greatest enhancement.
Table 1: Hypothetical SERS Peak Assignments and Enhancements for this compound
This interactive table presents potential SERS data for this compound, illustrating the expected vibrational modes, their corresponding wavenumbers, and the theoretical enhancement factors.
| Vibrational Mode | Normal Raman (cm⁻¹) | SERS (cm⁻¹) | Predicted Enhancement Factor |
| C=N Stretch (Oxime) | ~1640 | ~1635 | > 10⁵ |
| Aromatic C=C Stretch | ~1605 | ~1600 | > 10⁵ |
| Benzene Ring Breathing | ~1000 | ~1005 | > 10⁴ |
| O-C-O Stretch (Methylenedioxy) | ~930 | ~935 | > 10⁴ |
Note: The data in this table is illustrative and based on typical SERS enhancement factors and known vibrational frequencies for similar functional groups.
Surface Plasmon Resonance (SPR) Spectroscopy
Surface Plasmon Resonance (SPR) spectroscopy is a real-time, label-free optical technique used to monitor biomolecular interactions. rapidnovor.comnih.gov It measures changes in the refractive index at the interface of a thin metal film (typically gold) and a dielectric medium. isbg.frucr.edu When an analyte binds to a ligand immobilized on the sensor surface, the local refractive index changes, causing a shift in the SPR angle, which is detected and recorded as a sensorgram. aragen.com
While direct SPR studies on this compound are not prevalent, the technique could be employed to investigate its interaction with potential biological targets, such as enzymes or receptors. In such an experiment, the target protein would be immobilized on the SPR sensor chip. A solution containing this compound would then be flowed over the surface. aragen.com
The resulting sensorgram would provide quantitative data on the binding kinetics, including:
Association rate constant (kₐ or kₒₙ): The rate at which this compound binds to the immobilized target. isbg.fr
Dissociation rate constant (kₔ or kₒff): The rate at which the this compound-target complex dissociates. isbg.fr
Equilibrium dissociation constant (K₋): A measure of the binding affinity, calculated as the ratio of kₔ to kₐ. bmc-rm.org
Table 2: Illustrative SPR Kinetic Data for this compound Interaction
This interactive table showcases hypothetical kinetic parameters for the binding of this compound to a target protein as would be determined by SPR analysis.
| Analyte | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | K₋ (M) |
| This compound | 1.5 x 10⁴ | 3.0 x 10⁻³ | 2.0 x 10⁻⁷ |
| Compound A (Control) | 2.2 x 10³ | 5.1 x 10⁻³ | 2.3 x 10⁻⁶ |
| Compound B (Control) | 7.8 x 10⁴ | 1.2 x 10⁻³ | 1.5 x 10⁻⁸ |
Note: The data presented is hypothetical and serves to illustrate the type of information obtainable from an SPR experiment.
Advanced Fluorescence Spectroscopic Techniques
Fluorescence spectroscopy is a highly sensitive method that analyzes the fluorescence emitted by a sample after it has been excited by light. horiba.com Advanced techniques can provide detailed information about a molecule's environment, dynamics, and interactions. numberanalytics.com For a molecule like this compound, which may not be intrinsically fluorescent, these methods could be applied through derivatization with a fluorescent probe or by studying its ability to quench the fluorescence of other molecules. nih.gov
Techniques applicable to the study of this compound could include:
Fluorescence Quenching Assays: These experiments can determine if this compound can interact with a fluorescent molecule (like a protein with tryptophan residues) and diminish its fluorescence intensity. This can be used to calculate binding constants and understand the mechanism of interaction.
Fluorescence Resonance Energy Transfer (FRET): If this compound is labeled with a suitable fluorophore (the acceptor) and its binding partner is labeled with another (the donor), FRET can be used to measure the distance between the two, confirming binding and providing structural information.
Time-Resolved Fluorescence Spectroscopy: This technique measures the decay of fluorescence intensity over time (the fluorescence lifetime). Changes in the lifetime of a probe in the presence of this compound can indicate binding and provide insights into the local environment of the probe. uci.edu
Table 3: Example Fluorescence Quenching Data for this compound
This interactive table displays hypothetical data from a fluorescence quenching experiment, showing the effect of increasing this compound concentration on the fluorescence of a target protein.
| This compound Conc. (µM) | Fluorescence Intensity (a.u.) | Quenching (%) |
| 0 | 98.5 | 0.0 |
| 10 | 85.2 | 13.5 |
| 20 | 73.1 | 25.8 |
| 50 | 50.6 | 48.6 |
| 100 | 31.4 | 68.1 |
Note: This data is for illustrative purposes to demonstrate the principles of a fluorescence quenching assay.
Integration of Machine Learning with Spectroscopic Data for Classification and Prediction
The integration of machine learning (ML) with spectroscopic data represents a frontier in analytical chemistry. worktribe.com Complex spectral data from techniques like SERS or IR spectroscopy contain a vast amount of information that can be difficult to interpret using traditional methods. mdpi.com ML algorithms, such as Principal Component Analysis (PCA) and Convolutional Neural Networks (CNNs), can identify subtle patterns and correlations in this data. worktribe.comarxiv.org
For this compound, this approach could be applied in several ways:
Classification: An ML model could be trained on spectroscopic data (e.g., SERS spectra) of this compound and a library of structurally similar compounds. The trained model could then rapidly and accurately classify an unknown sample, which is valuable in quality control and forensic applications.
Quantitative Prediction: A model could be developed to predict the concentration of this compound in a complex mixture (e.g., a biological matrix) directly from its spectrum, even in the presence of interfering substances. arxiv.org
Spectral Deconvolution: Deep learning models can help deconvolve complex spectra, separating the signal of this compound from background noise and overlapping signals from other components. mdpi.com
For instance, a CNN could be trained on a large dataset of SERS spectra. The network would learn to extract key features from the spectra that are unique to this compound. arxiv.org The performance of such a model is typically evaluated using metrics like accuracy, precision, and recall, often summarized in a confusion matrix.
Table 4: Example Confusion Matrix for a Machine Learning Classification Model
This interactive table illustrates a hypothetical confusion matrix for a model trained to distinguish this compound from two other similar oxime compounds based on their SERS spectra.
| Predicted this compound | Predicted Compound X | Predicted Compound Y | |
| Actual this compound | 97 | 2 | 1 |
| Actual Compound X | 3 | 96 | 1 |
| Actual Compound Y | 1 | 2 | 97 |
Note: This table is a hypothetical representation of a well-performing classification model, with high values on the diagonal indicating correct classifications.
Advanced Materials Science Applications of Piperonaldoxime Derivatives
Functionalization for Polymer and Material Synthesis
The presence of the oxime functional group in piperonaldoxime offers a versatile handle for its incorporation into polymeric structures. Oxime chemistry, particularly "click" chemistry, has been increasingly utilized for the efficient and high-yield synthesis of polymers. rsc.orgresearchgate.net This approach allows for the formation of stable oxime linkages under mild reaction conditions, often without the need for toxic catalysts. rsc.org
This compound can be envisioned as a monomer or a precursor for monomers in step-growth polymerization. rsc.orgresearchgate.net For instance, it could be reacted with multifunctional compounds to create linear or cross-linked polymers. The resulting polymers would benefit from the inherent properties of the piperonyl group, which could impart specific optical, thermal, or biodegradable characteristics to the material. The versatility of oxime chemistry has been demonstrated in the synthesis of polymers with controlled end-groups and the incorporation of various functional monomers, suggesting a similar potential for this compound derivatives. researchgate.net
The synthesis of high molecular weight polymers through step-growth polymerization necessitates highly efficient reactions, a criterion that oxime formation meets. rsc.org This efficiency could enable the creation of well-defined this compound-based polymers with tailored properties. While specific research on polymers derived directly from this compound is limited, the broader field of oxime-containing polymers provides a strong foundation for future investigations into its utility in creating novel materials. eajournals.org
Table 1: Potential Polymerization Strategies Involving this compound Derivatives
| Polymerization Technique | Potential Role of this compound Derivative | Resulting Polymer Architecture | Potential Properties |
| Step-Growth Polymerization | Monomer with reactive oxime or hydroxyl groups. | Linear or cross-linked polymers. | Thermally stable, potentially biodegradable. |
| Oxime "Click" Chemistry | Functionalization of pre-polymers with this compound. | Graft copolymers, functionalized surfaces. | Modified surface properties, enhanced functionality. |
| Polycondensation | Reaction with other monomers like formaldehyde. | Thermosetting resins. | High mechanical strength, thermal resistance. |
Integration into Nanostructured Materials
The functional groups of this compound make it a candidate for the surface modification and integration into various nanostructured materials, such as metal-organic frameworks (MOFs) and nanoparticles. The oxime group can act as a chelating agent for metal ions, facilitating the incorporation of this compound into the structure of MOFs. nih.gov
Furthermore, this compound derivatives could be used to functionalize the surface of nanoparticles. This surface modification can improve the stability, dispersibility, and biocompatibility of the nanoparticles, opening up possibilities for their use in various advanced applications. The piperonyl moiety could also introduce specific functionalities, such as fluorescence or biological activity, to the nanoparticle surface. While direct examples of this compound-functionalized nanomaterials are not yet widely reported, the principles of surface chemistry and coordination chemistry suggest that this is a promising area for future research.
Table 2: Potential Applications of this compound in Nanostructured Materials
| Nanomaterial Type | Method of Integration | Potential Application |
| Metal-Organic Frameworks (MOFs) | As an organic linker or post-synthetic modification. | Gas separation, catalysis, chemical sensing. |
| Metallic Nanoparticles | Surface functionalization via the oxime group. | Targeted drug delivery, bio-imaging. |
| Silica (B1680970) Nanoparticles | Covalent attachment of this compound derivatives. | Controlled release systems, diagnostics. |
Role in Sensing and Detection Technologies
The oxime functional group is known to be an effective binding site for various metal ions and other analytes, making oxime derivatives promising candidates for the development of chemical sensors. nih.govmdpi.com Fluorescent chemosensors, in particular, have garnered significant attention due to their high sensitivity and selectivity. mdpi.comsemanticscholar.org
This compound derivatives can be designed to act as fluorescent chemosensors. The piperonyl ring system can serve as a fluorophore, and the binding of an analyte to the oxime group could induce a change in the fluorescence properties of the molecule, such as an enhancement or quenching of the emission, or a shift in the emission wavelength. nih.gov This change in fluorescence can be used for the qualitative and quantitative detection of the target analyte.
The design of such sensors can be rationally approached by modifying the structure of this compound to enhance its binding affinity and selectivity for a specific analyte. mdpi.com For example, the introduction of additional donor atoms near the oxime group could create a specific binding pocket for a particular metal ion. While the development of this compound-based sensors is still in its early stages, the well-established principles of chemosensor design provide a clear roadmap for future research in this area.
Table 3: Potential Sensing Applications of this compound-Based Chemosensors
| Target Analyte | Sensing Mechanism | Potential Detection Method |
| Heavy Metal Ions (e.g., Cu²⁺, Fe³⁺) | Chelation with the oxime group. | Fluorescence quenching or enhancement. |
| Anions (e.g., CN⁻, F⁻) | Hydrogen bonding interactions. | Colorimetric or fluorometric changes. |
| Neutral Molecules | Host-guest interactions. | Changes in absorption or emission spectra. |
Environmental and Green Chemistry Aspects in Piperonaldoxime Research
Development of Environmentally Benign Synthetic Routes
The traditional synthesis of Piperonaldoxime involves the condensation of its parent aldehyde, piperonal (B3395001) (3,4-methylenedioxybenzaldehyde), with hydroxylamine (B1172632) hydrochloride, often requiring reflux conditions and organic solvents. scribd.comajol.info While effective, these methods can involve significant energy consumption and the use of volatile organic compounds (VOCs). In response, research has shifted towards more sustainable alternatives that minimize environmental impact.
One prominent green approach is the use of alternative energy sources to drive the reaction. Ultrasound irradiation, a technique known as sonochemistry, has been successfully applied to the synthesis of various oximes. ajol.info This method facilitates the condensation of aldehydes and ketones with hydroxylamine hydrochloride in milder conditions, often leading to higher yields in shorter reaction times. ajol.info The power of ultrasound creates microscopic cavitations that produce localized high-temperature and high-pressure zones, accelerating the reaction rate without heating the bulk medium. ajol.info
Solvent-free synthesis represents another major advancement in green chemistry. rsc.org Techniques such as grinding (mechanochemistry) and ball milling eliminate the need for solvents entirely, reducing waste and simplifying product work-up. rsc.orgbeilstein-journals.orgorientjchem.org These solid-state reactions are driven by mechanical energy and have been shown to be highly efficient for condensation reactions. beilstein-journals.org Microwave-assisted solvent-free synthesis has also emerged as a powerful tool, using microwave irradiation to rapidly heat the reactants, often in the presence of a mineral support like alumina (B75360) or a wetting reagent, which dramatically reduces reaction times from hours to minutes. cem.comresearchgate.net
Biocatalysis offers a highly selective and environmentally benign pathway. A chemoenzymatic cascade has been developed where a carboxylic acid is first reduced to an aldehyde by a carboxylic acid reductase (CAR) enzyme, followed by a chemical oximation with hydroxylamine, and finally, enzymatic dehydration to a nitrile by an aldoxime dehydratase (Oxd). rsc.org In a study exploring the substrate scope of this cascade, piperonal oxime was tested as a substrate for the OxdBr1 enzyme, although it exhibited low conversion, indicating that further enzyme engineering could unlock a fully enzymatic route from readily available precursors. rsc.org
| Method | Typical Conditions | Key Advantages | Reference Example |
|---|---|---|---|
| Conventional Heating | Reflux in organic solvent (e.g., ethanol) with a base (e.g., pyridine) | Well-established procedure | Standard synthesis of various oximes. ajol.info |
| Ultrasound Irradiation | Sonication in water or water/ethanol (B145695) at ~60°C for minutes | Shorter reaction times, high yields, use of green solvents. ajol.info | Aldehydes and ketones converted to oximes in 81-95% yields. ajol.info |
| Microwave (Solvent-Free) | Microwave irradiation (e.g., 360W) for 1-5 minutes, often on a solid support | Extremely fast, solventless, high yields. researchgate.net | Synthesis of imines (related to oximes) in >90% yields. researchgate.net |
| Grindstone Chemistry | Grinding solid reactants in a mortar and pestle at room temperature | Completely solvent-free and catalyst-free, simple, low energy. orientjchem.org | Multi-component reactions for heterocycles. orientjchem.org |
| Biocatalysis | Aqueous buffer, ambient temperature, enzymatic catalyst | High selectivity, biodegradable catalyst, renewable resources. rsc.org | Chemoenzymatic cascade from carboxylic acids to nitriles via an oxime intermediate. rsc.org |
Catalysis in Green Solvents and Under Mild Conditions
Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and reduce waste by using small amounts of substances that accelerate reactions without being consumed. archive.org The development of catalytic systems for this compound synthesis that operate in green solvents and under mild conditions is a key research objective.
Ionic liquids have been investigated as green, recyclable alternatives to traditional catalysts and solvents. For the conversion of aldehydes to nitriles, a reaction in which an oxime is a key intermediate, a hydroxylamine-based ionic liquid was shown to act as a co-solvent, catalyst, and phase-separation agent. researchgate.net This approach, applied to benzaldehyde, eliminates the need for metal salt catalysts and corrosive acids, and the ionic liquid can be easily recovered and reused, which is directly applicable to the synthesis of piperonylonitrile (B116396) from piperonal via the this compound intermediate. researchgate.net
The use of water as a solvent is highly desirable from a green chemistry perspective. Ultrasound-assisted synthesis of oximes has been shown to be highly effective in water or water-ethanol mixtures, providing excellent yields under mild conditions. ajol.info
| Catalytic System | Solvent/Conditions | Reaction | Green Aspect | Reference |
|---|---|---|---|---|
| Potassium Hydroxide (B78521) | DMSO, Room Temperature | Synthesis of Piperonal Oxime ethers | Mild conditions, avoids chromatographic purification. | researchgate.net |
| Ionic Liquid | Ionic Liquid/Paraxylene, 120°C | Aldehyde to Nitrile (via oxime) | Recyclable catalyst/solvent, eliminates metal catalysts and acid. | researchgate.net |
| None (Ultrasound-assisted) | Water or Water/Ethanol, ~60°C | Aldehyde to Oxime | Use of water as a green solvent, energy-efficient heating. | ajol.info |
| Copper(II) | Not specified | Reaction of Piperonal Oxime | Catalytic turnover reduces stoichiometric waste. | sciencemadness.org |
Photo-driven Transformations and Applications of Visible Light
Photochemical reactions, particularly those driven by visible light, represent a frontier in green synthesis. These methods use light as a clean, renewable energy source to initiate chemical transformations, often allowing reactions to proceed at room temperature with high selectivity. While specific research on the photo-driven synthesis of this compound is not widely documented, general methods for the photocatalytic synthesis of related oxime derivatives from aldehydes are directly applicable.
Visible-light-mediated methods have been developed for the efficient, one-pot synthesis of oxime esters. researchgate.net In these systems, a photocatalyst, such as Eosin Y, absorbs visible light (e.g., from blue LEDs) and initiates a multi-component reaction between an aldehyde, an amine, and an N-hydroxyphthalimide (NHPI) ester. researchgate.netacs.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a promising strategy for the synthesis of derivatives from piperonal. researchgate.net The proposed mechanism involves the photocatalyst exciting the NHPI ester, which leads to the formation of a carboxylic radical. This radical then reacts with an imine (formed in situ from the aldehyde and amine) to generate the final oxime ester product. acs.org
The advantages of this approach are numerous: it operates at ambient temperature, uses a low-cost and readily available energy source, and often employs a simple organic dye as the photocatalyst, avoiding the need for expensive and toxic heavy metals. The ability to perform multi-component reactions in a single step also improves atom economy and reduces waste from intermediate purification steps.
| Component | Role | Example |
|---|---|---|
| Aldehyde | Starting material (e.g., Piperonal) | Benzaldehyde |
| Nitrogen Source | Reactant to form C=N bond | Aniline, N-hydroxyphthalimide (NHPI) esters |
| Photocatalyst | Absorbs visible light to initiate reaction | Eosin Y |
| Light Source | Energy input | Blue LEDs |
| Solvent | Reaction medium | Acetonitrile |
This table outlines a general system for visible-light-mediated synthesis of oxime esters, which is applicable to aldehydes like piperonal. researchgate.netacs.org
Future Directions and Emerging Research Frontiers
Novel Synthetic Strategies for Complex Piperonaldoxime Scaffolds
The future of this compound chemistry is intrinsically linked to the development of innovative synthetic methods that allow for the construction of more complex and diverse molecular architectures. The simple this compound core is increasingly being used as a versatile starting point for creating sophisticated scaffolds with potential applications in materials science and medicinal chemistry. benthambooks.compsu.edunih.govnih.gov
One promising area is the use of this compound in multicomponent reactions (MCRs) and cascade reactions. These strategies allow for the assembly of complex molecules in a single step from three or more reactants, which is highly efficient. thieme-connect.de For example, research has demonstrated the use of this compound in the synthesis of 1-substituted 3-methyl-6,7-methylenedioxy-3,4-dihydroisoquinolines. researchgate.net Future work will likely focus on expanding the scope of MCRs involving this compound to generate libraries of novel heterocyclic compounds.
Another key frontier is the development of methods for creating spirocyclic and other three-dimensionally complex structures. thieme-connect.de The rigid, defined geometry of such molecules is highly desirable in drug discovery for improving target specificity and pharmacokinetic properties. Strategies such as intramolecular cycloadditions and ring-closing metathesis on this compound-derived intermediates are being explored to access these challenging molecular frameworks. The development of novel biomaterials from natural polymers is also inspiring new ways to create scaffolds for tissue engineering, a field where the biocompatible nature of piperonal-derived structures could be advantageous. psu.edunih.govnih.gov
Table 1: Emerging Synthetic Strategies for this compound Derivatives
| Synthetic Strategy | Description | Potential Application | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form a complex product. | Rapid generation of chemical libraries for screening. | thieme-connect.de |
| Cascade Reactions | A series of intramolecular reactions triggered by a single event. | Efficient construction of polycyclic systems. | thieme-connect.de |
| Oxidative Cycloaddition | Using a hypervalent iodine(III) reagent to mediate cycloaddition for isoxazole (B147169) synthesis. | Creation of novel regioselective isoxazole derivatives. | core.ac.uk |
Deepening Mechanistic Understanding of Underexplored Reactions
While this compound is used in several known transformations, the precise mechanisms of many of these reactions are not fully understood. Future research will increasingly utilize advanced spectroscopic techniques (like in-situ NMR) and computational modeling to elucidate reaction pathways, identify transient intermediates, and understand the factors controlling selectivity.
A key area of investigation is the metal-catalyzed rearrangement of aldoximes, including this compound, into primary amides. sci-hub.se Mechanistic studies using isotopic labeling have suggested a bimolecular process involving a coordinated nitrile intermediate. sci-hub.se However, other pathways cannot be excluded, and a deeper understanding could lead to more efficient and selective catalysts. For instance, studies on the nickel-catalyzed coupling of aldoximes with amines to form secondary amides have shown that the reaction likely proceeds through a nitrile intermediate, but not via subsequent hydration to a primary amide or addition of the amine to form an amidine. sci-hub.seresearchgate.net
Furthermore, the stereochemistry of this compound (existing as syn and anti isomers) plays a crucial role in its reactivity. Research has shown that syn- and anti-piperonaldoxime acetates both undergo β-elimination to form a nitrile under basic conditions, but the rate of elimination is different for each isomer. oup.com A more profound understanding of how isomerism affects reaction outcomes is a critical goal for improving the predictability and efficiency of synthetic routes.
Targeted Biological Activity Profiling and Drug Discovery Initiatives
The piperidine (B6355638) and piperonal (B3395001) moieties are present in numerous biologically active compounds, suggesting that this compound derivatives are a promising source for new therapeutic agents. nih.gov Future research will move beyond broad screening to more targeted biological profiling against specific diseases and molecular targets. The process of drug discovery involves identifying new candidate medications, which can originate from natural products or synthetic libraries. wikipedia.orgmdpi.com
One major initiative is the development of this compound-based compounds for treating drug-resistant infections. For example, piperidol derivatives have been investigated as agents for combination therapy against azole-resistant Candida albicans. nih.gov These derivatives were found to inhibit key virulence factors and improve the efficacy of existing antifungal drugs like fluconazole. nih.gov Similarly, piperidinol analogs have been synthesized and evaluated for their anti-tuberculosis activity. nih.govnih.gov
Another emerging area is the exploration of this compound derivatives as modulators of central nervous system targets. The structural similarity to known psychoactive drugs makes this a logical avenue for investigation. nih.gov The natural compound piperlongumine, which shares structural elements with this compound, has already been identified as an inhibitor of human monoamine oxidase B (hMAO-B), a target relevant to neurodegenerative diseases. uni-freiburg.de This finding provides a strong rationale for synthesizing and screening a focused library of this compound analogues for activity against a panel of neurological targets.
Table 2: Selected Biological Targets for this compound Derivatives
| Target Class | Specific Target Example | Therapeutic Area | Reference |
|---|---|---|---|
| Fungal Enzymes | CYP51 | Antifungal (Candidiasis) | nih.gov |
| Mycobacterial Targets | - | Anti-tuberculosis | nih.govnih.gov |
| Monoamine Oxidases | hMAO-B | Neurodegenerative Diseases | uni-freiburg.de |
Advanced Computational Modeling for Structure-Function Relationships
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. fmhr.org For this compound, advanced computational modeling offers a way to accelerate the design and optimization of new derivatives with desired properties. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are being applied to understand the complex interplay between molecular structure and biological function. researchgate.netnih.govnih.govuni-bonn.de
QSAR studies can establish mathematical relationships between the structural features of a series of this compound derivatives and their observed biological activity. researchgate.netnih.gov This allows researchers to predict the activity of yet-to-be-synthesized compounds, helping to prioritize synthetic efforts. nih.gov For example, a QSAR model could be built to predict the antifungal potency of this compound analogs based on descriptors like lipophilicity, electronic properties, and steric parameters.
Molecular docking simulations can predict how this compound derivatives bind to a specific protein target, such as an enzyme or a receptor. plos.org This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for binding affinity and selectivity. This information is crucial for rationally designing more potent and specific inhibitors. plos.org Following docking, molecular dynamics simulations can be used to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic picture of the binding event. fmhr.org
Sustainable and Scalable Production Methodologies
As the potential applications of this compound and its derivatives expand, there is a growing need for production methods that are not only efficient but also environmentally friendly and economically viable on an industrial scale. researchgate.netrsc.org Future research will focus on applying the principles of green chemistry to the synthesis of this compound, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemrxiv.org
Key strategies for sustainable synthesis include:
Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives. For instance, developing a robust, reusable catalyst for the oximation of piperonal would be a significant improvement over classical methods that may use an excess of hydroxylamine (B1172632). sci-hub.se The use of heterogeneous catalysts that can be easily separated from the reaction mixture is particularly attractive. core.ac.uk
Greener Solvents: Shifting from traditional volatile organic solvents to greener alternatives like water, supercritical fluids, or recyclable solvents like piperylene sulfone. researchgate.net Research into performing reactions under solvent-free conditions is also a major goal. chemrxiv.org
One-Pot Processes: Designing synthetic routes that combine multiple steps into a single operation (a "one-pot" process) can significantly reduce waste, energy consumption, and purification efforts. sci-hub.se The in-situ formation of this compound from piperonal followed by an immediate coupling reaction is an example of such a strategy. sci-hub.se
Atom Economy: Developing reactions that maximize the incorporation of all reactant atoms into the final product.
The development of scalable flow chemistry processes for the synthesis of this compound and its key derivatives is another important frontier. researchgate.net Flow reactors offer superior control over reaction parameters, improved safety for handling hazardous intermediates, and the potential for continuous manufacturing, which is highly desirable for industrial production.
Q & A
Basic Research Questions
Q. What established synthetic pathways exist for Piperonaldoxime, and how can their efficiency be systematically optimized?
- Methodological Answer : Begin with a literature review to catalog existing synthetic routes (e.g., condensation, oxidation). Use factorial experimental design to optimize parameters like temperature, solvent polarity, and catalyst concentration. Statistical tools like ANOVA can identify significant variables . Compare yields and purity using HPLC or NMR spectroscopy to validate improvements .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural purity?
- Methodological Answer : Combine NMR (¹H/¹³C) for functional group analysis, FT-IR for oxime bond verification, and mass spectrometry for molecular weight confirmation. Cross-validate results with X-ray crystallography if crystalline forms are obtainable. Ensure calibration against certified reference materials to minimize instrumental bias .
Q. How can in vitro bioactivity assays for this compound be standardized to ensure reproducibility?
- Methodological Answer : Adopt the PICOT framework to define assay parameters: P (cell lines), I (dose range), C (control compounds), O (IC₅₀ values), and T (exposure duration). Use positive controls and blinded data analysis to reduce observer bias. Replicate experiments across independent labs to confirm robustness .
Advanced Research Questions
Q. How can contradictory findings in this compound’s pharmacokinetic behavior across species be resolved?
- Methodological Answer : Conduct meta-analyses of existing pharmacokinetic data, stratifying by species, administration routes, and metabolic pathways. Use computational modeling (e.g., PBPK) to simulate interspecies differences. Validate hypotheses via in vivo cross-over studies with controlled covariates (e.g., diet, genetic markers) .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for preclinical studies?
- Methodological Answer : Implement quality-by-design (QbD) principles to identify critical process parameters. Use multivariate regression to model variability sources (e.g., raw material purity, mixing time). Establish acceptance criteria for intermediates using process analytical technology (PAT) .
Q. How can this compound’s mechanism of action be elucidated when preliminary data conflicts with established pathways?
- Methodological Answer : Apply systems biology approaches (e.g., transcriptomics, proteomics) to map novel interaction networks. Use CRISPR-Cas9 knockout models to validate target proteins. Employ Bayesian statistics to reconcile conflicting data by weighting evidence quality (e.g., sample size, experimental controls) .
Q. What frameworks are optimal for assessing this compound’s potential off-target effects in complex biological systems?
- Methodological Answer : Utilize the FINER criteria to design studies: F easible (high-throughput screening), I nteresting (novel targets), N ovel (uncharted pathways), E thical (in silico models first), and R elevant (therapeutic context). Combine cheminformatics (docking simulations) with organ-on-a-chip models to prioritize in vivo testing .
Methodological Considerations for All Research Stages
- Data Contradiction Analysis : Apply triangulation by cross-referencing experimental, computational, and literature data. Use sensitivity analysis to test assumptions .
- Ethical Compliance : Secure institutional review for in vivo studies and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Statistical Rigor : Pre-register hypotheses to avoid HARKing (Hypothesizing After Results are Known). Use power analysis to determine sample sizes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
